molecular formula C5H10FNO B14784588 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol

5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol

Cat. No.: B14784588
M. Wt: 127.19 g/mol
InChI Key: NEKACQUHAHXIIL-JVKIUYSHSA-N
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Description

5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is a fluorinated piperidine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol typically involves multiple steps. One common method involves the fluorination of a piperidine precursor. For example, the fluorination of pyridine by CoF3 at elevated temperatures (150°C) can yield fluorinated products . The reaction conditions often require careful control of temperature and the use of specific fluorinating agents to achieve the desired product.

Industrial Production Methods

Industrial production of fluorinated piperidines may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of reagents and conditions is optimized to maximize yield and minimize by-products. The process may also include purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro(2,2,3,4,4,5,6,6-(2)H)piperidin-3-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination can result in distinct chemical and biological properties, making it valuable for specific applications where other fluorinated compounds may not be as effective.

Properties

Molecular Formula

C5H10FNO

Molecular Weight

127.19 g/mol

IUPAC Name

2,2,3,4,4,5,6,6-octadeuterio-5-fluoropiperidin-3-ol

InChI

InChI=1S/C5H10FNO/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D

InChI Key

NEKACQUHAHXIIL-JVKIUYSHSA-N

Isomeric SMILES

[2H]C1(C(C(NC(C1([2H])F)([2H])[2H])([2H])[2H])([2H])O)[2H]

Canonical SMILES

C1C(CNCC1F)O

Origin of Product

United States

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